molecular formula C22H25N3O6 B10997475 3-[1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)propanamide

3-[1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)propanamide

Cat. No.: B10997475
M. Wt: 427.4 g/mol
InChI Key: GJZWVEWTQDJBEB-UHFFFAOYSA-N
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Description

3-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)propanamide is a complex organic compound that features both aromatic and heterocyclic structures. This compound is of interest due to its potential bioactive properties and its structural complexity, which makes it a valuable subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazolidinone ring: This can be achieved by reacting 3,4-dimethoxybenzaldehyde with an appropriate amine and a carbonyl source under acidic or basic conditions.

    Attachment of the aromatic groups: The 3,4-dimethoxyphenyl and 4-methoxyphenyl groups can be introduced through nucleophilic substitution reactions or via coupling reactions using catalysts such as palladium.

    Final amide formation: The propanamide moiety is typically introduced in the final step through an amidation reaction using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the imidazolidinone ring, potentially converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Alcohol derivatives of the imidazolidinone ring.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its potential bioactive properties, including antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which 3-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)propanamide exerts its effects is likely related to its ability to interact with biological macromolecules. The compound’s aromatic and heterocyclic structures enable it to bind to proteins, enzymes, or nucleic acids, potentially inhibiting their function or altering their activity. Specific molecular targets and pathways would depend on the biological context and the specific bioactive properties being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)propanamide is unique due to the specific arrangement of its functional groups, which may confer distinct bioactive properties and reactivity. The presence of both methoxy and imidazolidinone groups provides a versatile platform for further chemical modifications and functional studies.

Properties

Molecular Formula

C22H25N3O6

Molecular Weight

427.4 g/mol

IUPAC Name

3-[1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C22H25N3O6/c1-29-16-7-5-15(6-8-16)23-20(26)11-9-17-21(27)25(22(28)24-17)13-14-4-10-18(30-2)19(12-14)31-3/h4-8,10,12,17H,9,11,13H2,1-3H3,(H,23,26)(H,24,28)

InChI Key

GJZWVEWTQDJBEB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCC2C(=O)N(C(=O)N2)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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